2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide
CAS No.: 1252921-35-9
Cat. No.: VC6887396
Molecular Formula: C20H23N3O3S
Molecular Weight: 385.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252921-35-9 |
|---|---|
| Molecular Formula | C20H23N3O3S |
| Molecular Weight | 385.48 |
| IUPAC Name | 2-(3-butyl-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl)-N-(2-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H25N3O3S/c1-3-5-11-22-19(25)18-16(10-12-27-18)23(20(22)26)13-17(24)21-15-9-7-6-8-14(15)4-2/h6-10,12,16,18H,3-5,11,13H2,1-2H3,(H,21,24) |
| Standard InChI Key | KVMDOWPRQUAUCT-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3CC |
Introduction
The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are notable for their structural resemblance to purines (e.g., adenine and guanine) and their potential biological activities. The thieno[3,2-d]pyrimidine scaffold has been extensively studied for its applications in medicinal chemistry due to its antibacterial, antifungal, antiviral, and anticancer properties .
Structural Features
This compound is characterized by:
-
A thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system combining thiophene and pyrimidine rings.
-
Functional groups including:
-
Butyl substitution at position 3.
-
Dioxo groups at positions 2 and 4 on the pyrimidine ring.
-
An N-(2-ethylphenyl)acetamide moiety, contributing to its hydrophobic and aromatic properties.
-
The presence of these functional groups enhances the compound's ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking.
Synthesis Pathways
Thieno[3,2-d]pyrimidines are typically synthesized via:
-
Cyclization of thiophene derivatives with pyrimidine precursors.
-
Use of chloroacetyl derivatives or other acylating agents in the presence of appropriate nucleophiles .
-
Thermal or microwave-assisted reactions to improve yields and reduce reaction times .
For this specific compound:
-
The acetamide group is introduced via reaction with an arylamine derivative.
-
The butyl group is incorporated through alkylation of the thienopyrimidine core.
Biological Activity
Thieno[3,2-d]pyrimidines have shown a broad spectrum of biological activities:
-
Antitumor Activity: Modifications on the thienopyrimidine scaffold have yielded compounds with significant antiproliferative effects against cancer cell lines such as SU-DHL-6 and K562 .
-
Example: Compounds with IC50 values in the micromolar range demonstrate their potential as leads for further development.
-
-
Anti-Infective Properties: These compounds exhibit antibacterial and antifungal activities due to their ability to inhibit key enzymes in microbial pathways .
-
Anti-inflammatory Potential: Molecular docking studies suggest that some derivatives may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammation .
Characterization Techniques
The structure and purity of this compound can be confirmed using:
-
NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to protons and carbons in the thienopyrimidine ring and substituents .
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Detects characteristic absorption bands for functional groups such as C=O (dioxo groups) and C-N (acetamide moiety) .
Data Table: Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume